molecular formula C38H42Cl2N6O2 B149146 Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine CAS No. 57576-49-5

Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine

Cat. No. B149146
CAS RN: 57576-49-5
M. Wt: 685.7 g/mol
InChI Key: NMKIHZILXGGHHL-UHFFFAOYSA-N
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Description

“Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine” is a chemical compound . It is derived from 6,9-Dichloro-2-methoxyacridine , which is used in various chemical reactions .


Synthesis Analysis

6,9-Dichloro-2-methoxyacridine is used to prepare 6-chloro-2-methoxy-acridin-9-ylamine by reacting with phenol and ammonium carbonate . It is also used in the preparation of 9-amino-6-chloro-2-methoxyacridine, N’- (6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N’-bis- (6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine .


Molecular Structure Analysis

The molecular formula of 6,9-Dichloro-2-methoxyacridine, a precursor to “Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine”, is C14H9Cl2NO . The SMILES string is COc1ccc2nc3cc (Cl)ccc3c (Cl)c2c1 .


Chemical Reactions Analysis

6,9-Dichloro-2-methoxyacridine reacts with quinolizidinylalkylamines to yield 4-aminoquinoline and 9-aminoacridine derivatives . It is also involved in the preparation of 9-amino-6-chloro-2-methoxyacridine, N’- (6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N’-bis- (6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine .


Physical And Chemical Properties Analysis

6,9-Dichloro-2-methoxyacridine, a precursor to “Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine”, is a solid substance with a melting point of 163-165 °C (lit.) . It is insoluble in water .

Scientific Research Applications

Antiparasitic Activity

Bis(9-amino-6-chloro-2-methoxyacridines), a category including Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine, have shown significant in vitro activity against various parasites, including Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. Their antiparasitic activity, notably against different P. falciparum strains, is influenced by the nature of the linker in their structure (Girault et al., 2000). Further research demonstrated their in vivo antimalarial activity in mice infected by Plasmodium berghei (Girault et al., 2001).

DNA Binding and Intercalation

These compounds have been explored for their ability to bind to DNA, functioning as DNA template inhibitors without directly affecting DNA polymerase. Bis-intercalative binding to DNA has been a particular focus, with different linker lengths influencing their effectiveness as bis-intercalators (Lown et al., 1978).

Polyamine Backbone and DNA-binding Properties

Investigations into the structural changes in polyamine backbones, including analogs of spermine like compound 1, have shown altered DNA binding characteristics. These studies contribute to understanding the complexation properties of such compounds with DNA (Stewart, 1988).

Antileishmanial Activity

Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine and related compounds have exhibited strong in vitro antiparasitic properties against Leishmania infantum, with their activity being influenced by various substituents in the acridine structure (Di Giorgio et al., 2003).

Cellular Transport and Inhibition Properties

Their structure also influences their transport and inhibitory properties in cellular systems. For instance, spermine derivatives with appended acridine motifs have shown the ability to inhibit human DNA topoisomerase II activity, an important factor in cell replication and cancer research (Wang et al., 2001).

Safety And Hazards

6,9-Dichloro-2-methoxyacridine is classified as Eye Irritant 2, Respiratory Sensitizer 1, Skin Irritant 2, Skin Sensitizer 1, and STOT SE 3 . It is incompatible with oxidizing agents .

properties

IUPAC Name

N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKIHZILXGGHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206206
Record name Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine

CAS RN

57576-49-5
Record name Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC219743
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219743
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Van de Sande, CC Lin, KV Deugau - Experimental Cell Research, 1979 - Elsevier
Characteristic fluorescent banding patterns on human metaphase chromosomes are produced by treating chromosome preparations directly with a spermine bis-acridine fluorochrome (…
Number of citations: 19 www.sciencedirect.com
W Balkan, RH Martin, JM Opitz - American journal of medical …, 1983 - Wiley Online Library
Twenty‐four spermatozoa from a man heterozygous for a Robertsonian translocation (45,XY,‐14,‐21,+t(14q;21q) were studied cytogenetically in order to determine the meiotic …
Number of citations: 65 onlinelibrary.wiley.com
RH Martin, CC Lin, W Balkan… - American journal of human …, 1982 - ncbi.nlm.nih.gov
Chromosomal analysis of 240 spermatozoa from 18 normal men was performed using in vitro fertilization of zona-free golden hamster eggs. The frequency of chromosome …
Number of citations: 137 www.ncbi.nlm.nih.gov

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